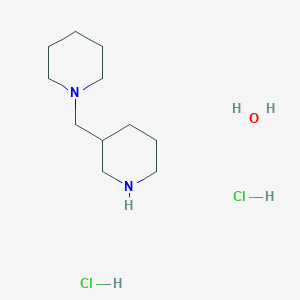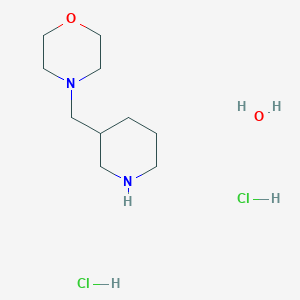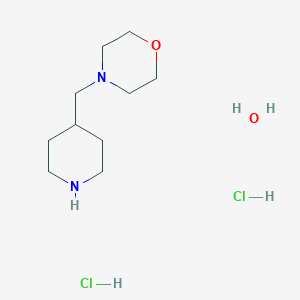![molecular formula C11H20N2O B3807630 1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one, AldrichCPR](/img/structure/B3807630.png)
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one, AldrichCPR
Overview
Description
Preparation Methods
The synthetic routes for 1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one typically involve the reaction of cyclopentylamine with a suitable pyrrolidinone derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one can be compared with similar compounds such as:
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one hydrochloride: This compound has a similar structure but includes a hydrochloride group, which may affect its solubility and reactivity.
1-Cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone-carbonic acid (11):
The uniqueness of 1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-7-9-6-11(14)13(8-9)10-4-2-3-5-10/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBAEZTWEGMIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzyloxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3807553.png)
![N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3807559.png)
![N-(1-isopropyl-1H-pyrazol-5-yl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3807565.png)
![(1S*,4S*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3807573.png)
![[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B3807581.png)
![[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3807587.png)
![1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone](/img/structure/B3807589.png)
![N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3807594.png)



![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)

